(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide Potent, selective, silent 5-HT1A receptor antagonist (IC50 = 1.35 nM). Displays >100-fold selectivity for 5-HT1Arelative to a range of other CNS receptors including other 5-HT subtypes, adrenoceptors, dopamine, GABA, histamine and ion channels. Binds selectively to rodent brain 5-HT1A receptors in vivo (iv admin). Unlike WAY100135, WAY100635 displays no partial agonist activity in the ventral hippocampus of rats.

Brand Name: Vulcanchem
CAS No.: 634908-75-1
VCID: VC2231596
InChI: InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O
Molecular Formula: C29H38N4O6
Molecular Weight: 538.6 g/mol

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide

CAS No.: 634908-75-1

Cat. No.: VC2231596

Molecular Formula: C29H38N4O6

Molecular Weight: 538.6 g/mol

* For research use only. Not for human or veterinary use.

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide - 634908-75-1

Specification

CAS No. 634908-75-1
Molecular Formula C29H38N4O6
Molecular Weight 538.6 g/mol
IUPAC Name (Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Standard InChI InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChI Key XIGAHNVCEFUYOV-BTJKTKAUSA-N
Isomeric SMILES COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O
SMILES COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide represents the maleate salt of WAY-100635. This compound is identified by several key parameters that facilitate its categorization in chemical databases and research literature .

ParameterValue
Chemical NameN-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate
CAS Number634908-75-1
Molecular FormulaC25H34N4O2·C4H4O4
Molecular Weight538.64 g/mol
InChIKeyXIGAHNVCEFUYOV-BTJKTKAUSA-N
PubChem Identifier11957721

The compound consists of two distinct components: WAY-100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide) and maleic acid ((Z)-but-2-enedioic acid), which form an ionic salt . The maleate form improves solubility characteristics and stability compared to the free base form.

Structural Components and Features

The structure of WAY-100635 maleate includes several key functional groups that contribute to its pharmacological activity:

  • A 2-methoxyphenyl group attached to a piperazine ring

  • An ethyl linker connecting the piperazine to the amide group

  • A pyridinyl group and cyclohexanecarboxamide moiety

  • The maleate counterion ((Z)-but-2-enedioic acid)

These structural features enable the compound to interact specifically with serotonin 5-HT1A receptors and dopamine D4 receptors, contributing to its high selectivity and potency .

Pharmacological Profile

Receptor Binding and Selectivity

WAY-100635 maleate is primarily characterized by its potent and selective antagonism at the 5-HT1A serotonin receptor subtype. This compound demonstrates remarkable binding affinity and selectivity metrics that position it as a valuable tool in serotonergic research .

ReceptorBinding ParameterValue
5-HT1AIC502.2 nM
5-HT1AKi (rat)0.84 nM
Dopamine D4IC5016 nM
Selectivity5-HT1A vs. other 5-HT subtypes>100-fold

The compound exhibits exceptional selectivity for 5-HT1A receptors compared to other serotonin receptor subtypes, with a greater than 100-fold differential in binding affinity . This characteristic makes WAY-100635 maleate particularly valuable for isolating 5-HT1A-mediated effects in complex biological systems.

Mechanism of Action

WAY-100635 maleate functions as a "silent" 5-HT1A receptor antagonist, meaning it blocks the receptor without activating it (no intrinsic efficacy) . This pharmacological property is crucial for research applications where pure antagonism is desired without the confounding effects of partial agonism.

The compound's binding to 5-HT1A receptors prevents the action of endogenous serotonin and other 5-HT1A agonists, effectively inhibiting downstream signaling cascades typically associated with this receptor . These include:

  • Inhibition of adenylyl cyclase

  • Opening of G-protein-coupled inwardly rectifying potassium channels

  • Inhibition of voltage-gated calcium channels

Additionally, WAY-100635 demonstrates significant agonist activity at dopamine D4 receptors, which contributes to its complex pharmacological profile and potential applications in dopaminergic research .

Biochemical and Physiological Effects

Recent studies have identified several notable biochemical and physiological effects of WAY-100635 maleate:

  • Inhibition of brexpiprazole activity, an antipsychotic drug that regulates serotonin-dopamine activity

  • Production of discriminative stimulus effects in rats mediated by dopamine D4 receptor activation

  • Modulation of serotonergic signaling pathways involved in various neuropsychiatric conditions

These effects highlight the compound's utility in investigating the complex interplay between serotonergic and dopaminergic systems in the central nervous system .

Research Applications

Neuropharmacological Research

WAY-100635 maleate has become an essential tool in neuropharmacological research, particularly for studies investigating:

  • The role of 5-HT1A receptors in mood disorders, anxiety, and depression

  • Serotonin-dopamine interactions in psychiatric conditions

  • Signal transduction networks associated with 5-HT1A receptor activation and blockade

The compound's high selectivity makes it valuable for delineating the specific contributions of 5-HT1A receptors in complex neurobiological processes and behavioral outcomes.

Drug Development Applications

In pharmaceutical research, WAY-100635 maleate serves as:

  • A reference compound for evaluating novel 5-HT1A ligands

  • A pharmacological tool for characterizing the mechanism of action of psychiatric medications

  • A starting point for medicinal chemistry programs aimed at developing new therapies targeting serotonergic systems

For example, researchers have used WAY-100635 as a template for synthesizing novel compounds with modified pharmacological profiles, including radio-labeled derivatives for receptor mapping studies .

Specific Research Findings

Recent scientific literature highlights several specific research applications:

  • Investigation of neural circuits for comorbid depressive symptoms in chronic pain

  • Studies on serotonin receptor oligomerization regulating cAMP-based signaling

  • Examination of discrete dorsal raphe to basal amygdala 5-HT circuits in calibrating aversive memory

  • Research on delta glutamate receptor conductance driving excitation of mouse dorsal raphe neurons

  • Development of novel pERK1/2 or β-arrestin-preferring 5-HT1A receptor-biased agonists

These diverse applications demonstrate the compound's versatility as a research tool across multiple neuroscience domains.

Synthesis and Preparation

The synthesis of WAY-100635 maleate involves complex organic chemistry procedures, typically starting with the preparation of the free base WAY-100635 followed by salt formation with maleic acid. Several synthetic routes have been developed, with most involving the following key steps:

  • Synthesis of the 2-methoxyphenylpiperazine component

  • Preparation of the cyclohexanecarboxamide moiety

  • Coupling of these components via an ethyl linker

  • Salt formation with maleic acid to produce the final compound

Researchers have developed various modifications to these synthetic routes to improve yield, purity, and efficiency .

Physical and Chemical Properties

Physical Characteristics

As a pharmaceutical-grade research compound, WAY-100635 maleate typically demonstrates the following physical properties:

PropertyCharacteristic
AppearanceSolid powder
Purity≥99% for research grade
Storage RecommendationRoom temperature (desiccated)
SolubilitySoluble in polar organic solvents

These properties influence handling requirements and experimental designs when utilizing this compound in research settings .

Comparative Pharmacology

When compared to other 5-HT1A receptor ligands, WAY-100635 maleate demonstrates several distinctive features that contribute to its research value:

Compound5-HT1A ActivitySelectivityAdditional Activities
WAY-100635 maleateSilent antagonist>100-fold for 5-HT1AD4 receptor agonist
8-OH-DPATFull agonistModerate5-HT7 partial agonist
BuspironePartial agonistModerateD2 antagonist
NAN-190Antagonist/partial agonistModerateα1-adrenoceptor antagonist

This comparative profile highlights WAY-100635 maleate's unique combination of high selectivity, pure antagonism at 5-HT1A receptors, and agonism at D4 receptors .

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